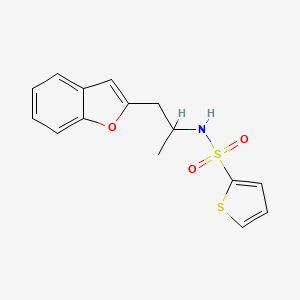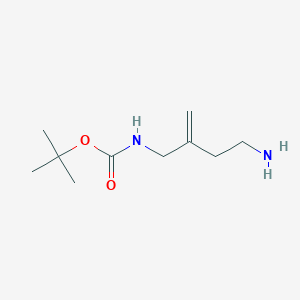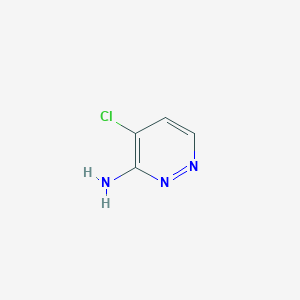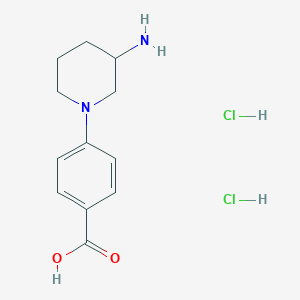![molecular formula C11H13ClFNO B2642354 2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide CAS No. 750599-03-2](/img/structure/B2642354.png)
2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-[1-(4-fluorophenyl)ethyl]propanamide, also known as 2-CFEPA, is an organofluorine compound with a wide range of uses in scientific research. It is a colorless, odorless liquid that is highly soluble in water and has a boiling point of 212°C. 2-CFEPA is used in a variety of applications, including pharmaceuticals, synthetic organic chemistry, and biochemistry. It is also used in the synthesis of various drugs, such as anticonvulsants and antidepressants.
Scientific Research Applications
Synthesis and Characterization
- A study by Manolov et al. (2020) described the synthesis of a compound with a structure similar to Brequinar, used in SARS-CoV-2 treatment trials, demonstrating the potential for designing new therapeutic agents based on the modification of the chemical structure of related compounds (Manolov, Ivanov, & Bojilov, 2020).
Solubility Studies
- Research by Pascual et al. (2017) focused on the solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures, providing important data for the formulation and processing of related chemical entities (Pascual, Donnellan, Glennon, Kamaraju, & Jones, 2017).
Pharmacokinetics and Metabolism
- Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator, offering insights into the molecular properties and metabolic profile of propanamide derivatives in preclinical studies (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Potential Antitumour Properties
- A comparative study of palladium(II) and platinum compounds derived from chloro and orotic acid by Butour et al. (1997) investigated their interactions with DNA in vitro, correlating with antitumoral activity, thus highlighting the therapeutic potential of these compounds against cancer (Butour, Wimmer, Wimmer, & Castan, 1997).
Analytical Characterizations
- Dybek et al. (2019) reported on the syntheses and analytical characterizations of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, emphasizing the importance of analytical techniques in identifying and characterizing new psychoactive substances and their potential effects (Dybek, Wallach, Kavanagh, Colestock, Filbman, Dowling, Westphal, Elliott, Adejare, & Brandt, 2019).
properties
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-7(12)11(15)14-8(2)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXFVUJDOHMVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-fluorophenyl)ethyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2642271.png)
![N-(4-(trifluoromethoxy)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642272.png)
![3-(4-Chlorophenyl)-5-[(phenylthio)methyl]isoxazole](/img/structure/B2642273.png)

![N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2642276.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2642278.png)
![N-[(6S,7S)-6-hydroxy-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-yl]prop-2-enamide](/img/structure/B2642279.png)

![ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2642281.png)
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2642282.png)

![Methyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B2642287.png)

